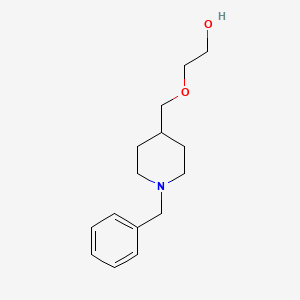

2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol

Description

Significance of Piperidine (B6355638) Scaffolds in Drug Discovery and Design

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals. researchgate.netresearchgate.net Its ubiquity is a testament to its favorable properties, including its ability to serve as a versatile scaffold for creating three-dimensional molecular shapes that can effectively interact with biological targets. researchgate.netresearchgate.net The piperidine nucleus is a key component in a wide array of FDA-approved drugs, demonstrating its broad therapeutic applicability. acs.org

The success of the piperidine scaffold can be attributed to several factors:

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the fine-tuning of pharmacological properties.

Physicochemical Properties: Piperidine-containing compounds often exhibit desirable pharmacokinetic profiles, including good membrane permeability and metabolic stability.

Target Interaction: The nitrogen atom in the piperidine ring can act as a proton acceptor, forming crucial interactions with biological macromolecules such as enzymes and receptors.

Piperidine derivatives have been successfully developed for a multitude of therapeutic applications, including as anticancer, antiviral, antimicrobial, and analgesic agents. acs.org They are also prominent in drugs targeting the central nervous system (CNS), such as antipsychotics and treatments for neurodegenerative diseases. acs.orgmdpi.com For instance, methylphenidate, a well-known treatment for ADHD, is a benzylpiperidine derivative. wikipedia.org

Rationale for Investigating 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol and Related Derivatives for Biological Activities

The rationale for investigating this compound stems from the well-documented biological activities of compounds containing the N-benzylpiperidine core. This structural motif is a key pharmacophore in a variety of biologically active molecules, and the specific arrangement of functional groups in this compound makes it an attractive starting point for chemical modifications. The presence of a hydroxyl group and an ether linkage provides convenient handles for synthetic transformations, allowing for the exploration of a diverse chemical space.

Research into derivatives of the N-benzylpiperidine scaffold has revealed their potential to interact with several important biological targets, including:

Sigma Receptors: A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have shown high affinity and selectivity for σ1 receptors. acs.org The unsubstituted parent compound in this series demonstrated a Ki value of 3.90 nM for σ1 receptors. acs.org Sigma receptors are implicated in a variety of neurological disorders, making ligands for these receptors potential therapeutics for conditions such as neuropathic pain and Alzheimer's disease. researchgate.netnih.gov

Cholinesterases: Derivatives of 1-benzylpiperidine (B1218667) have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. mdpi.comnih.govnih.gov By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) can be increased, which is beneficial for cognitive function. Some N-benzylpiperidine analogs have shown inhibitory activity in the micromolar range against both AChE and BuChE. nih.govnih.gov

CC Chemokine Receptor-3 (CCR3): The N-(alkyl)benzylpiperidine scaffold has been identified as an essential pharmacophore for developing selective CCR3 antagonists. acs.org CCR3 is a key receptor involved in the inflammatory response, particularly in allergic conditions like asthma. Derivatives with N-(ureidoalkyl) substituents have demonstrated low nanomolar binding potency. acs.org

The following tables present a summary of the biological activities of various derivatives containing the 1-benzylpiperidine scaffold, highlighting the potential therapeutic avenues for compounds derived from this compound.

Table 1: Sigma Receptor Affinity of N-(1-Benzylpiperidin-4-yl)phenylacetamide Derivatives

| Compound | Substitution | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

| 1 | Unsubstituted | 3.90 | 240 |

| 11 | 2-Fluoro | 3.56 | 667 |

Data sourced from a study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives as sigma receptor ligands. acs.org

Table 2: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Analogs

| Compound | Target Enzyme | IC50 (µM) |

| d5 | HDAC | 0.17 |

| AChE | 6.89 | |

| d10 | HDAC | 0.45 |

| AChE | 3.22 | |

| Compound 40 | AChE | - |

| BACE-1 | - | |

| Compound 41 | AChE | - |

| BACE-1 | - |

Table 3: CCR3 Antagonistic Activity of N-(Ureidoalkyl)-Benzyl-Piperidines

| Compound | CCR3 Binding IC50 (nM) |

| Screening Hit 1 | Micromolar range |

| Screening Hit 2 | Micromolar range |

| Screening Hit 3 | Micromolar range |

| N-(Ureidoalkyl) Derivatives | Low nanomolar range |

Data from a study on the discovery of N-(Ureidoalkyl)-Benzyl-Piperidines as CCR3 antagonists. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c17-10-11-18-13-15-6-8-16(9-7-15)12-14-4-2-1-3-5-14/h1-5,15,17H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKWFMURIIWDIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCCO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 1 Benzyl Piperidin 4 Ylmethoxy Ethanol and Analogues

Strategies for Piperidine (B6355638) Ring Synthesis

The construction of the piperidine ring can be broadly categorized into several key strategies, including intramolecular cyclizations, intermolecular annulations, and reduction-based approaches. These methods offer chemists a versatile toolkit to create substituted piperidines with varying degrees of complexity and stereochemical control.

Intramolecular Cyclization Approaches

Intramolecular cyclization involves the formation of the piperidine ring from a single linear precursor that already contains all the necessary atoms. nih.gov This strategy is powerful for establishing stereocenters and is often initiated by the activation of specific functional groups within the molecule. nih.gov The key challenge lies in achieving high stereo- and regioselectivity. nih.gov

The cyclization of substrates containing both an amine and an alkene functionality is a prominent method for piperidine synthesis. These reactions can be promoted by various catalysts and reagents, leading to the formation of a new carbon-nitrogen or carbon-carbon bond to close the ring.

One approach involves the oxidative amination of non-activated alkenes. For instance, a gold(I)-catalyzed reaction utilizing an iodine(III) oxidizing agent can achieve the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov Palladium catalysts have also been developed for enantioselective versions of this type of transformation, expanding the toolkit for creating chiral piperidines. nih.gov Another strategy is the intramolecular haloamidation, where bromination of an isolated double bond is followed by a highly stereoselective aminocyclization, yielding piperidine ring systems. rsc.org This method is particularly useful as the resulting halogen can be further functionalized. rsc.org

| Catalyst/Reagent | Substrate Type | Key Transformation | Reference |

| Gold(I) Complex / Iodine(III) Oxidizer | Amino-alkene | Oxidative Amination | nih.gov |

| Palladium Catalyst / Chiral Ligand | Amino-alkene | Enantioselective Aminoacetoxylation | nih.govorganic-chemistry.org |

| Bromine / Base | Amino-alkene | Intramolecular Haloamidation | rsc.org |

Radical cyclizations offer a complementary approach to forming the piperidine ring, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a radical species that subsequently attacks a pendant functional group to initiate ring closure.

Cobalt(II) catalysts have been employed for the intramolecular cyclization of linear amino-aldehydes, proceeding in good yields to form various piperidines. nih.govnih.gov This method, however, can sometimes be accompanied by the formation of a linear alkene byproduct due to a competitive 1,5-hydrogen transfer process. nih.govnih.gov Photoredox catalysis has also emerged as a powerful tool for generating aryl radicals from linear aryl halide precursors. nih.gov These radicals can undergo regioselective cyclization to construct complex spiropiperidines efficiently under mild, visible-light-driven conditions. nih.gov Furthermore, copper-catalyzed intramolecular C-H amination of N-fluoroamines provides a pathway to piperidines via a 1,6-hydrogen atom transfer mechanism. nih.govacs.org

| Method | Catalyst/Initiator | Precursor Type | Key Intermediate | Reference |

| Catalytic Cyclization | Cobalt(II) Porphyrin | Linear Amino-aldehyde | Cobalt(III)-Carbene Radical | nih.govnih.gov |

| Photoredox Catalysis | Organic Photoredox Catalyst | Linear Aryl Halide | Aryl Radical | nih.gov |

| C-H Amination | Copper(I) or Copper(II) | N-Fluoroamine | Nitrogen Radical | nih.govacs.org |

Intermolecular Annulation Reactions

Intermolecular annulation reactions construct the piperidine ring by combining two or more separate components. nih.gov These methods are highly convergent and allow for the rapid assembly of complex piperidine structures from simpler starting materials. Annulation strategies can be classified based on the number of components involved, such as two-component [5+1] or [4+2] cycloadditions, or multicomponent reactions. nih.govnih.gov

A notable example is the use of vinyl onium salts as bis-electrophiles. bris.ac.uk In a one-step process, a β-amino alcohol can react with a vinyl sulfonium salt. The reaction proceeds via conjugate addition of a heteroatom, followed by an intramolecular proton transfer and subsequent ring-closure to furnish the piperidine (or related morpholine/piperazine) ring in high yield. bris.ac.uk This method avoids harsh conditions and redox processes, making it compatible with a broad range of functional groups. bris.ac.uk

| Reactant 1 | Reactant 2 | Reaction Type | Key Feature | Reference |

| β-Amino alcohol/thiol/amine | Vinyl Sulfonium Salt | [4+2] Annulation | One-step, high yield, mild conditions | bris.ac.uk |

| Alkene | Bifunctional Reagent | Tunable [3+2] or [4+2] Annulation | Mechanistic switching between radical and polar pathways | nih.gov |

Hydrogenation and Reduction-Based Routes for Piperidine Formation

The reduction of pyridine (B92270) and its derivatives is one of the most direct and atom-economical methods for synthesizing the piperidine core. rsc.org This approach typically involves catalytic hydrogenation under various conditions. Additionally, reductive amination of dicarbonyl compounds provides a versatile route to substituted piperidines.

Catalytic hydrogenation of pyridines can be achieved using various heterogeneous catalysts, such as rhodium on carbon (Rh/C) or rhodium oxide (Rh₂O₃), often requiring hydrogen gas pressure. organic-chemistry.orgrsc.orgnih.gov Rhodium oxide, for example, has proven to be a highly active catalyst for the hydrogenation of a wide variety of unprotected pyridines under mild conditions (e.g., 5 bar H₂, 40 °C). rsc.org Electrocatalytic hydrogenation has emerged as a sustainable alternative, operating at ambient temperature and pressure without the need for high-pressure hydrogen gas. nih.govacs.org Using a carbon-supported rhodium catalyst in an anion-exchange membrane (AEM) electrolyzer, pyridine can be converted to piperidine with high yield and current efficiency. nih.govacs.org

Reductive amination is another powerful strategy, particularly the double reductive amination (DRA) of 1,5-dicarbonyl compounds. chim.it This reaction represents a straightforward tool for accessing the piperidine skeleton by cyclizing a linear precursor with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). chim.itresearchgate.net This method is highly versatile, allowing for the introduction of various substituents on the nitrogen atom. chim.ittandfonline.com

| Method | Substrate | Catalyst/Reagent | Conditions | Yield | Reference |

| Catalytic Hydrogenation | Pyridine | Rh₂O₃ | 5 bar H₂, 40 °C, TFE | High | rsc.org |

| Electrocatalytic Hydrogenation | Pyridine | Rh/C | Ambient T/P, AEM electrolyzer | 98% | nih.gov |

| Transfer Hydrogenation | Pyridinium Salt | [RhCp*Cl₂]₂ / HCOOH | Mild | Good | dicp.ac.cn |

| Double Reductive Amination | 1,5-Dicarbonyl Compound | NaBH₃CN / R-NH₂ | Mild | 73-77% | chim.it |

Mannich Condensation Approaches for Piperidin-4-one Precursors

The Mannich reaction is a classic and highly effective method for synthesizing 4-piperidone derivatives, which are crucial intermediates for accessing compounds like 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol. researchgate.netchemrevlett.com This multicomponent reaction typically involves the condensation of a ketone, an aldehyde, and a primary amine or ammonia. chemrevlett.commdma.ch

For the synthesis of 2,6-diaryl-4-piperidones, a common approach involves condensing a ketone (like ethyl methyl ketone), a substituted aromatic aldehyde, and ammonium acetate in a solvent such as ethanol (B145695) or acetic acid. researchgate.netmdma.ch The use of glacial acetic acid as a solvent has been reported to improve reaction rates and yields significantly. mdma.ch The resulting 4-piperidone can then be further functionalized. For example, the synthesis of 1-benzyl-4-piperidone can be achieved through a sequence involving a 1,4-addition of benzylamine to methyl acrylate, followed by a Dieckmann condensation and subsequent hydrolysis/decarboxylation. chemicalbook.com This piperidone is a direct precursor for many analogues of the target compound.

| Components | Solvent/Catalyst | Product Type | Key Advantage | Reference |

| Aromatic aldehyde, Ketone, Ammonium acetate | Ethanol or Acetic Acid | 2,6-Diaryl-4-piperidone | Direct access to key intermediates | researchgate.netchemrevlett.commdma.ch |

| Benzylamine, Methyl acrylate | Sodium, Toluene (B28343) | 1-Benzyl-4-piperidone (via multi-step) | Access to N-benzylated core | chemicalbook.com |

Ethereal Linkage Formation

Nucleophilic Etherification Techniques

Nucleophilic etherification, particularly the Williamson ether synthesis, stands as a primary and versatile method for constructing the ether linkage in the target molecule. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide. In the context of synthesizing this compound, two main retrosynthetic pathways can be envisioned.

Pathway A involves the deprotonation of (1-Benzylpiperidin-4-yl)methanol to form the corresponding alkoxide, which then acts as the nucleophile. This alkoxide subsequently displaces a halide from a 2-haloethanol derivative, such as 2-chloroethanol or 2-bromoethanol.

Pathway B reverses the roles of the reactants. Here, 2-hydroxyethanol is deprotonated to form its alkoxide, which then attacks a (1-Benzylpiperidin-4-yl)methyl halide or sulfonate.

The choice between these pathways often depends on the availability of starting materials and the desire to minimize side reactions. For instance, using a primary halide like 2-chloroethanol in Pathway A is generally favored to avoid elimination reactions that can be more prevalent with secondary halides.

The general reaction conditions for a Williamson ether synthesis typically involve the use of a strong base to generate the alkoxide, followed by reaction with the electrophile in a suitable solvent.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| (1-Benzylpiperidin-4-yl)methanol | 2-Chloroethanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | This compound |

| 2-Hydroxyethanol | (1-Benzylpiperidin-4-yl)methyl chloride | Potassium tert-butoxide | Dimethylformamide (DMF) | This compound |

O-Alkylation Procedures

O-alkylation is a broader term that encompasses the Williamson ether synthesis but also includes other methods for forming carbon-oxygen bonds. In the synthesis of this compound, O-alkylation of (1-Benzylpiperidin-4-yl)methanol is the key transformation.

One common procedure involves the reaction of (1-Benzylpiperidin-4-yl)methanol with a 2-haloethanol in the presence of a base. The reaction proceeds via the in-situ formation of the alkoxide of (1-Benzylpiperidin-4-yl)methanol, which then undergoes nucleophilic attack on the electrophilic carbon of the 2-haloethanol.

A typical experimental procedure would involve:

Dissolving (1-Benzylpiperidin-4-yl)methanol in an aprotic polar solvent like DMF or THF.

Adding a strong base, such as sodium hydride (NaH), to deprotonate the alcohol and form the sodium alkoxide.

Adding 2-chloroethanol to the reaction mixture and stirring at an elevated temperature to facilitate the substitution reaction.

Work-up of the reaction mixture to isolate and purify the desired product, this compound.

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

N-Benzylation and Related Derivatization of the Piperidine Nitrogen

A common and efficient method for N-benzylation is reductive amination . orientjchem.orgresearchgate.net This one-pot reaction involves the treatment of a secondary amine, in this case, 2-(piperidin-4-ylmethoxy)ethanol, with an aldehyde or ketone, here benzaldehyde, in the presence of a reducing agent. orientjchem.orgresearchgate.net

The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the amine and the aldehyde. This intermediate is then reduced in situ by a reducing agent to afford the tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity. beilstein-journals.org

| Amine | Aldehyde | Reducing Agent | Solvent | Product |

| 2-(Piperidin-4-ylmethoxy)ethanol | Benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane (DCM) | This compound |

| 2-(Piperidin-4-ylmethoxy)ethanol | Benzaldehyde | Sodium cyanoborohydride | Methanol | This compound |

An alternative method for N-benzylation is the direct alkylation of the secondary amine with benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Synthesis of Structural Analogues and Hybrid Molecules

To explore the chemical space around this compound and to potentially modulate its physicochemical and biological properties, the synthesis of structural analogues and hybrid molecules is of significant interest.

Synthesis of Fluorinated Analogues

The introduction of fluorine atoms into organic molecules can have profound effects on their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated analogues of this compound can be synthesized by employing fluorinated building blocks.

For instance, to synthesize an analogue with a fluorinated benzyl group, one could use a fluorinated benzaldehyde (e.g., 4-fluorobenzaldehyde) in the reductive amination step with 2-(piperidin-4-ylmethoxy)ethanol.

| Amine | Fluorinated Aldehyde | Reducing Agent | Product |

| 2-(Piperidin-4-ylmethoxy)ethanol | 4-Fluorobenzaldehyde | Sodium triacetoxyborohydride | 2-((1-(4-Fluorobenzyl)piperidin-4-yl)methoxy)ethanol |

| 2-(Piperidin-4-ylmethoxy)ethanol | 2,4-Difluorobenzaldehyde | Sodium triacetoxyborohydride | 2-((1-(2,4-Difluorobenzyl)piperidin-4-yl)methoxy)ethanol |

Alternatively, direct N-alkylation with a fluorinated benzyl halide can be employed.

Development of Triazole-Containing Hybrids (e.g., Click Chemistry Approaches)

The 1,2,3-triazole moiety is a valuable linker in medicinal chemistry due to its stability, synthetic accessibility, and ability to engage in hydrogen bonding and dipole interactions. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nsf.govrsc.org

To generate triazole-containing hybrids of this compound, one of the reactants must bear a terminal alkyne and the other an azide functionality.

Strategy 1: Alkyne-functionalized piperidine derivative

In this approach, (1-Benzylpiperidin-4-yl)methanol can be reacted with propargyl bromide in the presence of a base to yield (1-benzylpiperidin-4-yl)methoxymethyl propargyl ether. This alkyne-functionalized intermediate can then undergo a CuAAC reaction with a variety of organic azides to produce a library of triazole-containing hybrids.

Strategy 2: Azide-functionalized piperidine derivative

Alternatively, (1-Benzylpiperidin-4-yl)methanol can be converted to an azide-containing intermediate. This could be achieved by first tosylating the alcohol and then displacing the tosylate with sodium azide. The resulting (1-benzylpiperidin-4-yl)methoxymethyl azide can then be "clicked" with various terminal alkynes.

A typical CuAAC reaction involves a copper(I) catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate and a reducing agent such as sodium ascorbate, in a suitable solvent system, which can include water, t-butanol, or THF. mdpi.com

| Alkyne Component | Azide Component | Catalyst System | Product |

| (1-Benzylpiperidin-4-yl)methoxymethyl propargyl ether | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | 1-Benzyl-4-(((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)piperidine |

| Phenylacetylene | (1-Benzylpiperidin-4-yl)methoxymethyl azide | CuI | 1-(((1-Benzylpiperidin-4-yl)methoxy)methyl)-4-phenyl-1H-1,2,3-triazole |

These click chemistry approaches offer a modular and highly efficient route to a diverse range of triazole-containing hybrid molecules based on the this compound scaffold.

Synthesis of Thiosemicarbazone Hybrid Molecules

Thiosemicarbazones are a class of compounds known for their wide range of biological activities. The synthesis of hybrid molecules incorporating the 2-(1-Benzyl-piperidin-4-ylmethoxy) moiety with a thiosemicarbazone functional group can be achieved through a well-established condensation reaction. This process typically involves an aldehyde or ketone reacting with a thiosemicarbazide derivative.

The general synthetic approach begins with the oxidation of the primary alcohol in this compound to its corresponding aldehyde, 2-(1-Benzyl-piperidin-4-ylmethoxy)acetaldehyde. This oxidation can be accomplished using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, to prevent over-oxidation to the carboxylic acid.

Following the successful synthesis of the aldehyde intermediate, a condensation reaction is carried out with a selected thiosemicarbazide. nih.govchemmethod.com This reaction is typically performed in an alcoholic solvent, often with a catalytic amount of acid to facilitate the formation of the C=N (imine) bond of the thiosemicarbazone. researchgate.net The reaction mixture is usually stirred at room temperature or gently heated to drive the reaction to completion. nih.gov The resulting thiosemicarbazone hybrid molecule can then be isolated and purified using standard techniques like recrystallization or column chromatography.

Table 1: Proposed Synthesis of Thiosemicarbazone Hybrid

| Step | Reactant(s) | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Oxidation | This compound | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) | 2-(1-Benzyl-piperidin-4-ylmethoxy)acetaldehyde |

Preparation of Chromen-4-one Derivatives

Chromen-4-ones, also known as flavones, are a significant class of heterocyclic compounds present in many natural products and synthetic drugs. The incorporation of the this compound structure onto a chromen-4-one scaffold can yield novel derivatives with potential pharmacological applications. A common strategy to achieve this is through a Williamson ether synthesis, which involves coupling an alcohol with an organohalide or a derivative with a good leaving group.

The synthesis would begin with the preparation of a chromen-4-one core bearing a hydroxyl group at a suitable position, for example, 7-hydroxychromen-4-one. Numerous methods exist for the synthesis of the chromen-4-one ring system itself, often involving the reaction of substituted 2-hydroxyacetophenones with appropriate reagents. researchgate.netresearchgate.net

In a parallel step, the primary alcohol of this compound is converted into a more reactive intermediate. This is typically done by transforming the hydroxyl group into a better leaving group, such as a tosylate (by reacting with p-toluenesulfonyl chloride) or a halide (using reagents like thionyl chloride or phosphorus tribromide).

The final step is the coupling of the two prepared fragments. The hydroxylated chromen-4-one is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form an alkoxide. This nucleophilic alkoxide then reacts with the tosylated or halogenated piperidine derivative in an SN2 reaction to form the desired ether linkage, yielding the final chromen-4-one hybrid molecule.

Table 2: Proposed Synthesis of Chromen-4-one Derivative

| Step | Reactant(s) | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Activation | This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-(1-Benzyl-piperidin-4-ylmethoxy)ethyl 4-methylbenzenesulfonate |

Synthesis of Donepezil-Related Analogues and Other Pharmacologically Relevant Derivatives

Donepezil, an acetylcholinesterase inhibitor, is a primary treatment for Alzheimer's disease. semanticscholar.org Its structure is characterized by an N-benzylpiperidine moiety linked to a dimethoxyindanone group. The N-benzylpiperidine portion is considered essential for its inhibitory activity. semanticscholar.org Consequently, the this compound scaffold is an excellent starting point for the synthesis of novel Donepezil analogues.

Synthetic strategies for Donepezil analogues often focus on modifying the linker between the piperidine and the aromatic moiety or replacing the indanone ring system altogether. nih.gov A common approach involves the use of 1-benzyl-4-formylpiperidine, an aldehyde precursor to this compound. This aldehyde can undergo various reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to introduce different linkers. kcl.ac.uk

For instance, a new series of Donepezil analogues was synthesized to act as multi-target-directed ligands against both acetylcholinesterase (AChE) and β-secretase 1 (BACE-1). nih.gov This was achieved by introducing backbone amide linkers to connect the N-benzylpiperidine core to other chemical entities. nih.gov The synthesis of such analogues may involve the reaction of a carboxylic acid derivative of the piperidine moiety with an appropriate amine, or vice versa, using standard peptide coupling reagents.

Another approach involves a double aza-Michael reaction to access chiral 2-substituted 4-piperidone building blocks. semanticscholar.org These piperidones can then be converted into aldehyde intermediates, which serve as key precursors for synthesizing a variety of Donepezil analogues with diverse substitution patterns on the piperidine ring. semanticscholar.orgkcl.ac.uk These modifications allow for a detailed exploration of the structure-activity relationship, aiming to develop compounds with improved pharmacological profiles. semanticscholar.org

Table 3: General Synthetic Scheme for Donepezil Analogues

| Precursor | Reaction Type | Reactant/Fragment | Resulting Analogue Class |

|---|---|---|---|

| 1-Benzyl-4-formylpiperidine | Knoevenagel Condensation / Reduction | Substituted Indanone | Classic Donepezil scaffold with modified linkers |

| 1-Benzylpiperidine-4-carboxylic acid | Amide Coupling | Aromatic/Heterocyclic Amine | Analogues with amide linkers nih.gov |

| 1-Benzyl-4-aminopiperidine | Reductive Amination | Aromatic Aldehyde | Analogues with amine linkers nih.gov |

Computational Chemistry and Molecular Modeling Studies of 2 1 Benzyl Piperidin 4 Ylmethoxy Ethanol Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods provide a detailed understanding of a molecule's geometry, stability, and reactivity from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometries to their lowest energy state and for analyzing various electronic properties. nih.gov The process typically involves using a functional, such as the hybrid B3LYP, combined with a basis set like 6–311G(d,p), to solve the Schrödinger equation in an approximate manner. nih.gov

Geometric optimization via DFT allows for the precise determination of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography where available. nih.gov For instance, studies on related benzylpiperidine structures have used DFT to confirm that the piperidine (B6355638) ring often adopts a stable chair conformation. nih.gov The analysis of the electronic structure provides information on the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Representative Geometric Parameters for a DFT-Optimized Benzylpiperidine Core Note: This table presents typical, illustrative values for a benzylpiperidine scaffold based on computational studies of related molecules.

| Parameter | Description | Typical Optimized Value |

| C-N-C (ring) | Bond angle within the piperidine ring | ~111.5° |

| C-C-N (ring) | Bond angle within the piperidine ring | ~110.8° |

| N-CH₂ (benzyl) | Bond length of Nitrogen to benzylic carbon | ~1.47 Å |

| C-H (aromatic) | Bond length of aromatic Carbon-Hydrogen | ~1.08 Å |

| Dihedral Angle | Torsion angle defining ring puckering | Varies (Chair Conf.) |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. biomedres.us

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties Note: The values are examples derived from computational studies on analogous molecular structures.

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implied Reactivity |

| Derivative A | -6.623 | -0.604 | 6.019 | High |

| Derivative B nih.gov | -5.508 | -1.831 | 3.677 | Moderate |

| Derivative C nih.gov | -5.863 | -1.010 | 4.853 | Low |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org An MEP map illustrates the electrostatic potential on the molecule's surface, providing a guide to its reactive behavior and intermolecular interactions. nih.gov It is a powerful tool for predicting the sites for electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding. researchgate.net

On a typical MEP map, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, colored blue, are electron-poor and indicate likely sites for nucleophilic attack. researchgate.net Intermediate potential is often colored green. For benzylpiperidine derivatives, the nitrogen atom of the piperidine ring and the oxygen atoms of the methoxy (B1213986) and ethanol (B145695) groups are expected to be electronegative regions, while the hydrogen atoms, particularly any acidic protons, would represent electropositive sites. nih.govresearchgate.net

Table 3: Interpretation of Molecular Electrostatic Potential (MEP) Regions

| Color on MEP Map | Electrostatic Potential | Electron Density | Interpretation for Reactivity |

| Red | Most Negative | High | Site for electrophilic attack; H-bond acceptor |

| Yellow/Orange | Moderately Negative | Moderate-High | |

| Green | Neutral | Intermediate | |

| Blue | Most Positive | Low | Site for nucleophilic attack; H-bond donor researchgate.net |

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by transforming the complex molecular orbitals into localized, chemically intuitive bonding orbitals. researchgate.net

Table 4: Example NBO Analysis Showing Stabilization Energies Note: This table shows hypothetical stabilization energies for key intramolecular interactions.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) | σ(C-C) | ~5.2 | Hyperconjugation |

| LP (O) | σ(C-C) | ~3.8 | Hyperconjugation |

| σ (C-H) | σ(C-N) | ~2.5 | Hyperconjugation |

| π (Benzyl Ring) | π (Benzyl Ring) | ~20.1 | π-conjugation |

Molecular Docking Investigations

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is a cornerstone of structure-based drug design, used to understand and predict ligand-protein interactions at the atomic level.

Molecular docking studies on derivatives of 2-(1-benzyl-piperidin-4-ylmethoxy)-ethanol are crucial for identifying potential biological targets and elucidating their mechanism of action. The process involves preparing the 3D structures of both the ligand and the protein target, often obtained from databases like the Protein Data Bank (PDB). nih.gov Docking algorithms then systematically sample numerous conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a function that estimates the binding affinity. nuph.edu.ua

Studies on structurally similar benzylpiperidine compounds have demonstrated their interaction with various protein targets. For example, donepezil, a well-known acetylcholinesterase (AChE) inhibitor, features a benzylpiperidine core and has been extensively studied through docking. nih.gov These studies predict that the benzyl (B1604629) group and the piperidine's nitrogen atom form key interactions with amino acid residues like Trp84, Phe330, and Asp72 in the AChE binding cavity. nih.gov Other benzylpiperidine derivatives have been docked against targets such as the SARS-CoV-2 main protease nih.gov and sigma receptors, revealing specific interactions like hydrogen bonds and π-π stacking that contribute to binding. nih.gov

Table 5: Summary of Molecular Docking Results for Benzylpiperidine Derivatives with Various Protein Targets

| Ligand/Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction | Source |

| Donepezil (E2020) | Acetylcholinesterase (AChE) | Not specified | Trp84, Phe330, Asp72, Tyr70, Trp279 | π-π stacking, Cation-π, H-bond | nih.gov |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Protease | -7.5 | Not specified | C-H...π, π-π stacking | nih.gov |

| Derivative 5 | Sigma-1 Receptor (σ1R) | -10.1 (Ki = 1.45 nM) | Not specified | Not specified | nih.gov |

| Derivative 11 | Sigma-2 Receptor (σ2R) | Not specified | His21, Met59, Phe66, Asp29, Glu73 | π-anion interactions | nih.gov |

| 1-(1-benzylpiperidin-4-yl)ethan-1-one Derivative | Acetylcholinesterase (AChE) (1EVE) | Not specified | Not specified | Not specified | nih.gov |

Identification of Key Interacting Residues and Binding Site Characteristics (e.g., Hydrogen Bonding, Hydrophobic Interactions, Displacement of Solvent Molecules)

Molecular docking studies on derivatives of the this compound scaffold have been instrumental in elucidating their binding modes within various protein targets. These computational analyses reveal the specific amino acid residues and the nature of the molecular forces that govern the ligand-receptor interactions.

In studies of N-benzylpiperidine derivatives targeting sigma (σ) receptors, specific interactions within the binding pocket have been identified. For instance, when targeting the σ2 receptor, the N-benzyl-piperidinium moiety of the ligands typically binds to a pocket formed by residues such as His21, Met59, Phe66, Leu70, Leu111, Ileu114, Tyr147, and Tyr150. frontiersin.org The stabilization of these compounds in the active site is often facilitated by key interactions with Asp29 and Glu73, with the benzyl group forming π-anion interactions. frontiersin.org

For the σ1 receptor, a different set of interactions is observed. The propargylamine (B41283) group of one derivative was found to fit perfectly within a cavity lined by Tyr206, Ala98, Leu95, and Thr181. frontiersin.org Meanwhile, the pyridine (B92270) ring of the same compound established π-alkyl interactions with Leu105, Met93, and Ala185. A crucial hydrogen bond was formed between the ligand's NH group and the residue Glu172, further anchoring the molecule. frontiersin.org

The importance of these interaction types is a recurring theme. Research on derivatives aimed at acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests that a combination of π-π stacking interactions, hydrogen bonding, and the presence of polar groups is beneficial for inhibitory activity. nih.gov Similarly, molecular modeling of benzylpiperidine derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors has confirmed that key hydrogen bond interactions within the MAGL binding site are crucial for potency. rsc.org These interactions, which include hydrogen bonds, hydrophobic contacts, and π-stacking, are the primary driving forces behind the formation and stabilization of the ligand-receptor complex. nih.gov

Table 1: Key Interacting Residues for Benzylpiperidine Derivatives at Various Receptors

| Receptor Target | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| σ1 Receptor | Glu172 | Hydrogen Bond | frontiersin.org |

| Tyr206, Ala98, Leu95, Thr181 | Hydrophobic Cavity | frontiersin.org | |

| Leu105, Met93, Ala185 | π-Alkyl Interactions | frontiersin.org | |

| σ2 Receptor | His21, Met59, Phe66, Leu70, Leu111, Ileu114, Tyr147, Tyr150 | Binding Pocket | frontiersin.org |

| Glu73 | π-Anion Interaction | frontiersin.org | |

| AChE/BuChE | Not specified | π-π Stacking, H-Bonding | nih.gov |

| MAGL | Not specified | Hydrogen Bonding | rsc.org |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational tool to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamic behavior of ligand-receptor complexes. For N-benzylpiperidine derivatives, MD simulations have been employed to validate and refine the binding poses predicted by molecular docking.

In the context of developing new acetylcholinesterase (AChE) inhibitors, MD simulations using the X-ray crystal structure of AChE from Torpedo californica have been used to explain the plausible binding modes of 1,2,4-thiadiazolidinone derivatives containing the N-benzylpiperidine fragment. nih.gov Such simulations can confirm the stability of the ligand within the enzyme's active site and highlight the dynamic nature of the interactions over a period of time, which a static docking pose cannot capture. researchgate.net

A 10-nanosecond MD simulation, for example, can confirm the stability of a ligand-protein complex and validate the presumed active conformation. researchgate.net This approach is crucial for understanding how the ligand and protein adapt to each other's presence, ensuring that the interactions identified in docking are maintained in a more realistic, dynamic environment. The analysis of MD trajectories can also reveal the disruption of key residue networks, such as the π-π network of aromatic residues, which can be critical for ligand binding and selectivity. nih.gov

Chemoinformatics and Ligand-Based Design

Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. When the 3D structure of a biological target is unknown, ligand-based drug design (LBDD) approaches are invaluable. These methods use the structural information from a set of known active molecules to develop a model that defines the key features required for biological activity.

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, positive/negative charges) that a molecule must possess to interact with a specific receptor and exert its biological effect. nih.gov

The process involves superimposing a set of active molecules to identify the common features responsible for their activity. nih.gov This generates a pharmacophore hypothesis, which can then be used as a 3D query to screen large compound databases for new molecules with different chemical scaffolds but the correct arrangement of features. For example, a five-point pharmacophore model for a series of inhibitors might consist of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic ring features.

These models can be validated statistically and used to build quantitative structure-activity relationship (3D-QSAR) models, which correlate the 3D properties of molecules with their biological activity. researchgate.net In some advanced methods, pharmacophore models are derived directly from molecular dynamics simulations, capturing the dynamic interactions between a ligand and its protein target to create a more robust model. nih.gov For N-benzylpiperidine analogs, such structure-based and ligand-based strategies are integral to the design of new multi-functional agents for complex diseases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies are pivotal computational methods used to correlate the chemical structure of compounds with their biological activity and toxicity, respectively. For derivatives of this compound, these models are instrumental in predicting efficacy and potential adverse effects, thereby guiding the synthesis of more potent and safer analogues.

Research on various piperidine derivatives has successfully established robust QSAR models. For instance, studies on furan-pyrazole piperidine derivatives with inhibitory activity against the Akt1 enzyme and antiproliferative effects on cancer cell lines have yielded predictive QSAR models. figshare.comnih.gov These models were developed using multiple linear regression (MLR) with three-dimensional (3D) and 2D autocorrelation descriptors selected by a genetic algorithm (GA). figshare.comnih.gov The statistical robustness of these models was confirmed through extensive internal and external validation, showing high correlation coefficients (r²: 0.742–0.832) and predictive ability (Q²LOO: 0.684–0.796). figshare.comnih.gov Such validated models allow for the rational design of new derivatives with potentially enhanced antitumor activity. figshare.com

Similarly, QSTR models have been developed to predict the toxicity of piperidine derivatives. In one study focusing on the toxicity of 33 piperidine derivatives against Aedes aegypti, both linear (Ordinary Least Squares-Multilinear Regression, OLS-MLR) and non-linear (Support Vector Machine, SVM; Radial Basis Function Neural Network, RBFNN) models were created. researchgate.netnih.gov The OLS-MLR and linear SVM models demonstrated strong predictive power, with determination coefficients (r²) greater than 0.85 for the training sets and 0.8 for the test sets. researchgate.netnih.gov These models, which utilize simple 2D topological descriptors, are valuable for the preliminary screening of new compounds to identify potential toxicity issues early in the drug discovery process. nih.gov Another QSTR study developed a model for predicting the toxicity of a large set of 334 organic chemicals, including potential piperidine structures, against the aquatic organism Pseudokirchneriella subcapitata, achieving a high coefficient of determination (R²) of 0.75 for the test set. nih.gov

These methodologies provide a framework for the computational evaluation of novel this compound derivatives, enabling the prediction of their biological activities and toxicity profiles before undertaking expensive and time-consuming synthesis and experimental testing.

Table 1: Examples of QSAR/QSTR Models for Piperidine Derivatives

| Piperidine Derivative Class | Predicted Endpoint | Modeling Method | Key Statistical Parameters | Reference |

|---|---|---|---|---|

| Furan-pyrazole piperidines | Akt1 Inhibition (IC50) | GA-MLR | r² = 0.742, Q²LOO = 0.684 | figshare.comnih.gov |

| General piperidines | Toxicity against Aedes aegypti | OLS-MLR | r² (training) > 0.85, r² (test) > 0.80 | researchgate.netnih.gov |

| General piperidines | Toxicity against Aedes aegypti | Linear SVM | r² (training) > 0.85, r² (test) > 0.80 | researchgate.netnih.gov |

| Fused tricyclic heterocycle piperazines/piperidines | D2, 5-HT1A, 5-HT2A Receptor Inhibition | MLR, CoMFA, ε-SVR | Models described as robust and validated. | researchgate.net |

| Piperidine substituted thiophene[3,2-d] pyrimidines | Anti-HIV-1 Activity (EC50) | MLR | R² = 0.8781 | ijprajournal.com |

Virtual Screening Approaches for Target and Activity Prediction (e.g., SwissTargetPrediction, PASS)

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For novel compounds like derivatives of this compound, web-based tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are invaluable for initial hypothesis generation regarding their pharmacological profiles. clinmedkaz.org

SwissTargetPrediction is a tool that predicts the most probable protein targets of a small molecule based on the principle of similarity to known active compounds. nih.gov The prediction relies on a combination of 2D and 3D similarity measures against a database of over 370,000 active compounds and their 3,068 known protein targets. nih.gov For new piperidine derivatives, this tool can generate a ranked list of potential targets, including enzymes, receptors, ion channels, and transporters. clinmedkaz.org A 2023 study on newly synthesized piperidine derivatives demonstrated the utility of SwissTargetPrediction in identifying potential targets, suggesting that these compounds could be active against a wide range of proteins relevant to cancer, central nervous system disorders, and as antimicrobial agents. clinmedkaz.org The predictions provide a crucial starting point for directing subsequent preclinical in vitro or in vivo studies. clinmedkaz.org

PASS Online predicts the biological activity spectrum of a compound based on its structural formula. clinmedkaz.org The output is a list of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi). This approach was used in conjunction with SwissTargetPrediction in the aforementioned study on new piperidine derivatives. clinmedkaz.org The PASS analysis corroborated the findings from target prediction, forecasting a wide range of potential pharmacological effects, including local anesthetic, antiarrhythmic, and antimicrobial activities. clinmedkaz.org

The application of these in silico tools to this compound and its derivatives can efficiently guide the drug discovery process. By predicting likely biological targets and activities, researchers can prioritize which experimental assays are most relevant, saving significant time and resources. This computational pre-assessment plays a key role in the design of new, highly effective therapeutic agents. clinmedkaz.org

Table 2: Illustrative Predictions for a Novel Piperidine Derivative Using Virtual Screening Tools

| Prediction Tool | Predicted Target Class / Activity | Example of Prediction Output | Implication for Research Direction | Reference |

|---|---|---|---|---|

| SwissTargetPrediction | Enzymes | Carbonic anhydrase, Kinases, Proteases | Investigation of anticancer or anti-inflammatory potential. | clinmedkaz.org |

| SwissTargetPrediction | G-protein coupled receptors | Dopamine (B1211576) Receptor, Serotonin (B10506) Receptor | Evaluation for central nervous system applications. | clinmedkaz.org |

| SwissTargetPrediction | Ion Channels | Voltage-gated Sodium Channels | Testing for local anesthetic or antiarrhythmic effects. | clinmedkaz.org |

| PASS Online | Pharmacological Effect | Pa > 0.7 for "Membrane permeability inhibitor" | Prioritization of antimicrobial or cytotoxicity assays. | clinmedkaz.org |

| PASS Online | Pharmacological Effect | Pa > 0.5 for "Antineoplastic" | Screening against various cancer cell lines. | clinmedkaz.org |

Structure Activity Relationship Sar Investigations of 2 1 Benzyl Piperidin 4 Ylmethoxy Ethanol Analogues

Impact of Piperidine (B6355638) N-Substitution (e.g., Benzyl (B1604629) Group Modifications)

The N-benzyl group of 2-(1-benzyl-piperidin-4-ylmethoxy)-ethanol analogues plays a crucial role in their interaction with various biological targets. Modifications to this moiety have been shown to significantly alter binding affinities and functional activities.

Research on a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines as dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) ligands revealed the profound impact of N-benzyl substitution. nih.gov The introduction of substituents at the ortho and meta positions of the benzyl ring led to a range of affinities and selectivities for these transporters. nih.gov For instance, a 2-trifluoromethylbenzyl substituted analogue was found to act as an allosteric modulator of the human serotonin transporter (hSERT). nih.gov This highlights that even subtle changes to the electronic and steric properties of the N-benzyl group can switch the mode of action from direct binding to allosteric modulation.

In the context of sigma-1 (σ1) receptor ligands, studies on N-(1-benzylpiperidin-4-yl)arylacetamides have shown that substitutions on the aromatic ring of the benzyl group can influence binding affinity. researchgate.netnih.gov Generally, substitution on the benzyl ring resulted in a similar or slightly decreased affinity for σ1 receptors. researchgate.netnih.gov However, when combined with halogen substitutions on the phenylacetamide moiety, an increased affinity for σ2 receptors was observed, suggesting that the interplay between different parts of the molecule is critical for receptor selectivity. researchgate.netnih.gov

Furthermore, in the development of dual inhibitors for histone deacetylase (HDAC) and acetylcholinesterase (AChE), a series of N-benzyl piperidine derivatives were synthesized. nih.gov The N-benzylpiperidine moiety, a key pharmacophore from the well-known AChE inhibitor donepezil, was incorporated. The results indicated that specific substitution patterns on the benzyl group were crucial for achieving potent dual-enzyme inhibition. nih.gov Similarly, in the design of multi-target ligands for Alzheimer's disease, N-benzyl stepholidine derivatives were found to be more active as AChE inhibitors than their O-benzyl counterparts, emphasizing the importance of the quaternary nitrogen and the N-benzyl group in AChE inhibition. frontiersin.org

The following table summarizes the impact of various N-substitutions on the biological activity of piperidine analogues.

| Base Compound | N-Substitution | Biological Target | Key Finding | Reference |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-piperidine | 2-Trifluoromethylbenzyl | SERT | Allosteric modulator of hSERT. | nih.gov |

| N-(piperidin-4-yl)phenylacetamide | Substituted benzyl | σ1/σ2 Receptors | Similar or slightly decreased σ1 affinity; increased σ2 affinity with halogen substitution. | researchgate.netnih.gov |

| Piperidine-based hydroxamic acids | Benzyl | HDAC/AChE | Essential for dual inhibition. | nih.gov |

| Stepholidine | Benzyl | AChE | N-benzyl derivatives more active than O-benzyl derivatives. | frontiersin.org |

Role of the Ether Linkage and Alkyl Chain Length on Biological Activity

The ether linkage and the length of the alkyl chain connecting the piperidine ring to other molecular fragments are critical determinants of biological activity in analogues of this compound.

In a study of polyfunctionalized pyridines as sigma-1 (σ1) receptor ligands, the linker between the 1-benzylpiperidine (B1218667) moiety and a pyridine (B92270) ring was shown to be crucial for σ1 receptor affinity. nih.gov Increasing the alkylamino chain length from n=0 (direct amino connection) to n=2 (ethylamino), n=3 (propylamino), and n=4 (butylamino) resulted in a progressive increase in binding affinity for the human σ1 receptor. nih.gov This suggests that an optimal linker length allows for better positioning of the benzylpiperidine moiety within the receptor's binding pocket.

For a series of 4-oxypiperidine ethers designed as histamine (B1213489) H3 receptor (H3R) antagonists and cholinesterase inhibitors, the ether oxygen was proposed to form a hydrogen bond with a tyrosine residue (Tyr115) in the H3R binding site. nih.gov This interaction, along with others, contributes to the high affinity of these compounds. nih.gov

The table below illustrates the effect of the linker on biological activity.

| Base Scaffold | Linker Modification | Biological Target | Effect on Activity | Reference |

| 2-Amino-pyridine | -(CH2)n-amino- (n=0, 2, 3, 4) | σ1 Receptor | Affinity increases with chain length up to n=4. | nih.gov |

| Benzyloxy piperidine | Replacement of ether O with CH2 | Dopamine D4 Receptor | Activity maintained, suggesting a structural role for the ether oxygen. | nih.gov |

| 4-Oxypiperidine | Ether Linkage | Histamine H3 Receptor | Ether oxygen forms a hydrogen bond, contributing to high affinity. | nih.gov |

Significance of the Ethanol (B145695) Moiety and its Structural Modifications

The ethanol moiety in this compound provides a terminal hydroxyl group that can participate in hydrogen bonding interactions with biological targets, significantly influencing the compound's pharmacological profile.

While direct SAR studies on the ethanol moiety of the title compound are limited, the impact of hydroxyl groups on related piperidine derivatives provides valuable insights. In a study of piperidine-derived hemicholinium (B97416) congeners, the stereochemical nature of the secondary alcohol groups was found not to be critical for their interaction with in vivo receptors, suggesting that in some cases, the hydroxyl group may not be a primary site of interaction. nih.gov

However, in other systems, the presence and position of a hydroxyl group are crucial. For instance, in a series of substituted piperidines designed as antioxidants, a proximal hydroxyl group showed a synergistic effect on their antioxidant properties. ajchem-a.com This suggests that the hydroxyl group can directly participate in the mechanism of action.

Furthermore, in the design of tyrosinase inhibitors, the introduction of hydroxyl groups on the aromatic ring of benzoyl and cinnamoyl piperazine/piperidine amides was a key strategy to enhance interaction with the copper atoms in the enzyme's active site. nih.gov This underscores the potential of hydroxyl groups to act as key pharmacophoric features.

The table below summarizes the influence of hydroxyl groups in related structures.

| Compound Class | Hydroxyl Group Location | Biological Activity | Key Finding | Reference |

| Piperidine-derived hemicholinium congeners | Secondary alcohol | Receptor interaction | Stereochemistry of the alcohol group not critical for activity. | nih.gov |

| Substituted piperidines | Proximal to TEMPO moiety | Antioxidant | Synergistic effect on antioxidant properties. | ajchem-a.com |

| Benzoyl/cinnamoyl piperazine/piperidine amides | Aromatic ring | Tyrosinase inhibition | Enhances interaction with the active site. | nih.gov |

Substituent Effects on Terminal Aromatic or Heterocyclic Rings

Substituents on the terminal aromatic or heterocyclic rings of this compound analogues are pivotal in fine-tuning their biological activity, selectivity, and pharmacokinetic properties.

In the development of dopamine D4 receptor antagonists, a variety of substituents on the O-benzyl group were explored. nih.gov Electron-withdrawing groups like fluorine and trifluoromethyl, as well as electron-donating groups like methyl, were tolerated, leading to active compounds. nih.gov Specifically, 3-fluoro, 3,4-difluoro, and 4-fluoro-3-methylbenzyl groups were found to be particularly effective in enhancing potency. nih.gov

For σ1 receptor ligands based on N-(1-benzylpiperidin-4-yl)arylacetamides, the nature of the terminal aromatic ring itself was critical. researchgate.netnih.gov Replacement of the phenyl ring with thiophene, naphthyl, or indole (B1671886) rings had no significant effect on σ1 receptor affinity. researchgate.netnih.gov However, replacing it with an imidazole (B134444) or pyridyl ring resulted in a dramatic loss of affinity, indicating a high degree of structural and electronic specificity for this part of the molecule. researchgate.netnih.gov

In the context of tyrosinase inhibitors, substituents on the western aromatic ring of benzoyl and cinnamoyl piperazine/piperidine amides were selected to interact with the copper ions in the active site. nih.gov This highlights a strategy where substituents are rationally designed to engage with specific features of the biological target.

The following table provides examples of substituent effects on terminal aromatic rings.

| Scaffold | Terminal Ring Substituent | Biological Target | Impact on Activity | Reference |

| Benzyloxy piperidine | 3-Fluoro, 3,4-difluoro, 4-fluoro-3-methyl on O-benzyl | Dopamine D4 Receptor | Increased potency. | nih.gov |

| N-(1-benzylpiperidin-4-yl)arylacetamide | Imidazole or pyridyl instead of phenyl | σ1 Receptor | >60-fold loss in affinity. | researchgate.netnih.gov |

| Benzoyl/cinnamoyl piperazine/piperidine amides | Various on benzoyl/cinnamoyl ring | Tyrosinase | Modulated interaction with active site copper ions. | nih.gov |

Stereochemical Considerations in Activity Modulation

Stereochemistry is a fundamental aspect of molecular recognition, and the biological activity of this compound analogues can be significantly influenced by the spatial arrangement of their atoms.

In a study of dopamine D4 receptor antagonists with a benzyloxy piperidine scaffold, it was observed that the biological activity resided primarily in the (S)-enantiomer, which was 15-fold more active than the (R)-enantiomer. nih.gov This demonstrates a clear stereochemical preference by the receptor.

The synthesis of new (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol derivatives and the evaluation of their biological activities also highlighted the importance of stereochemistry. nih.gov The specific spatial arrangement of the substituents on the piperidine ring was crucial for their antibacterial, antifungal, and anthelmintic properties. nih.gov

Furthermore, research on nature-inspired 3-Br-acivicin isomers revealed that while stereochemistry had a variable effect on target binding, it led to significant differences in antimalarial activity across all tested subclasses. mdpi.com This was attributed to a stereoselective uptake mechanism, where only the isomers with the natural (5S, αS) configuration showed significant potency. mdpi.com This suggests that stereochemistry can impact not only target interaction but also the ability of a compound to reach its site of action.

The table below illustrates the importance of stereochemistry.

| Compound Series | Stereoisomers Compared | Biological Activity | Key Finding | Reference |

| Benzyloxy piperidine derivatives | (S)- vs. (R)-enantiomer | Dopamine D4 receptor antagonism | (S)-enantiomer is 15-fold more active. | nih.gov |

| 3-Methyl-4-alkyl-2,6-diarylpiperidin-4-ols | Diastereomers | Antibacterial, antifungal, anthelmintic | Activity is dependent on the specific stereoconfiguration. | nih.gov |

| 3-Br-acivicin analogues | (5S, αS) vs. other isomers | Antimalarial | Only the (5S, αS) isomers are significantly active due to stereoselective uptake. | mdpi.com |

Positional Isomerism and its Influence on Biological Activity

The position of substituents on the piperidine ring or on attached aromatic rings can dramatically alter the biological activity of this compound analogues.

In a study on GLP-1 potentiation by piperidine derivatives, the position of a substituent on the piperidine ring was found to be critical. thieme-connect.com A substituent at the 4-position of the piperidine ring resulted in poor activity, whereas moving the substituent to the 3-position significantly increased the compound's potentiation of GLP-1. thieme-connect.com

Similarly, in the investigation of ketamine ester analogues, the position of substituents on the benzene (B151609) ring had a notable effect on their anesthetic and analgesic properties. mdpi.com Generally, 2- and 3-substituted compounds were more active than their 4-substituted counterparts, indicating that the substitution pattern influences how the molecule interacts with its target. mdpi.com

The table below provides examples of the influence of positional isomerism.

| Compound Class | Positional Isomers | Biological Activity | Key Finding | Reference |

| Substituted piperidines | 4-substituted vs. 3-substituted | GLP-1 potentiation | 3-substituted analogue is significantly more active. | thieme-connect.com |

| Ketamine ester analogues | 2-, 3-, vs. 4-substituted on benzene ring | Anesthetic/Analgesic | 2- and 3-substituted compounds are generally more active. | mdpi.com |

| Oxazolidinones with benzotriazole | Linear vs. angular attachment | Antibacterial | Linearly attached derivative is more potent. | nih.gov |

Pharmacological Target Identification and Receptor Binding Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition and Binding

While direct inhibitory data for 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is not extensively documented in publicly available literature, studies on structurally related benzylpiperidine derivatives provide significant insights. A notable example is the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, which has demonstrated potent inhibitory activity against both AChE and BuChE. nih.gov This suggests that the benzylpiperidine moiety is a key pharmacophore for cholinesterase inhibition.

The capacity of benzylpiperidine derivatives to inhibit both AChE and BuChE is of significant therapeutic interest, particularly for Alzheimer's disease, where both enzymes contribute to the depletion of the neurotransmitter acetylcholine (B1216132). The dual inhibition is thought to provide a more comprehensive and sustained enhancement of cholinergic neurotransmission compared to selective AChE inhibition alone. Research on related compounds indicates that the benzylpiperidine scaffold can interact with both the catalytic active site and the peripheral anionic site of the cholinesterases. nih.govfrontiersin.org

The binding of benzylpiperidine derivatives to cholinesterases often involves a dual-site interaction. The benzyl (B1604629) group can form π-π stacking interactions with aromatic residues in the peripheral anionic site of the enzyme, while the piperidine (B6355638) nitrogen, when protonated, can interact with the catalytic anionic subsite. This dual binding is a characteristic of several potent cholinesterase inhibitors and contributes to their high affinity and, in some cases, their mixed-type inhibition kinetics. nih.gov

| Compound | Target Enzyme | IC₅₀ |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | 13 nM nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Butyrylcholinesterase (BuChE) | 3.1 µM nih.gov |

Sigma Receptor (σ1R and σ2R) Binding Affinity and Selectivity

The benzylpiperidine scaffold is a well-established structural motif for ligands of sigma receptors (σR), which are implicated in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric conditions.

Radioligand binding assays have been employed to determine the affinity of benzylpiperidine and related benzylpiperazine derivatives for sigma-1 (σ1R) and sigma-2 (σ2R) receptors. nih.govnih.gov For instance, the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile has been shown to possess a high affinity for the human σ1 receptor, with a Ki value of 1.45 nM. nih.gov Another related compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, also demonstrated a high affinity for σ1R with a Ki of 1.6 nM. nih.gov

The selectivity of a ligand for σ1R over σ2R is a critical factor in determining its pharmacological profile and potential therapeutic applications. The compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile exhibited a 290-fold selectivity for the σ1R subtype over the σ2R subtype. nih.gov Similarly, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one showed a significant σ1R selectivity with a Ki σ2/Ki σ1 ratio of 886. nih.gov This high selectivity suggests that these compounds may exert their effects primarily through the σ1 receptor.

| Compound | Receptor Subtype | Ki (nM) | Selectivity (Ki σ2/Ki σ1) |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ1R | 1.45 nih.gov | 290 nih.gov |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ1R | 1.6 nih.gov | 886 nih.gov |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ2R | 1,418 nih.gov |

Dopamine (B1211576) Receptor (e.g., D2 Receptor) Binding Studies

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition and Binding Site Analysis

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL has emerged as a therapeutic strategy for a range of conditions, including neurodegenerative diseases and cancer.

Research into new MAGL inhibitors has led to the exploration of various chemical scaffolds, including those based on a benzylpiperidine structure. A novel class of benzylpiperidine-based MAGL inhibitors has been synthesized and evaluated, leading to the identification of potent and reversible inhibitors of human MAGL. For instance, the design of a hybrid compound incorporating a 2-(3-(piperidin-4-ylmethyl)phenoxy)-5-(trifluoromethyl)pyridine moiety with an amide phenolic group demonstrated significant MAGL inhibitory activity. This activity is attributed to the formation of a crucial hydrogen bond network with the active site residues E53 and H272 of the enzyme.

One notable derivative from this class of benzylpiperidine-based inhibitors, compound 13 , exhibited potent, reversible, and selective inhibition of MAGL. In the context of pancreatic cancer, where MAGL expression is often elevated, this derivative demonstrated not only antiproliferative activity and apoptosis induction but also a reduction in cell migration in primary pancreatic cancer cell cultures.

While direct studies on the MAGL inhibitory activity of this compound are not available, the proven efficacy of other benzylpiperidine derivatives suggests that this structural motif is a viable starting point for designing MAGL inhibitors.

Interactive Table: Benzylpiperidine-Based MAGL Inhibitor Activity Please note that the following data pertains to a representative compound from a class of benzylpiperidine-based MAGL inhibitors and not this compound itself.

| Compound | Target | Activity | Selectivity |

| Derivative 13 | human MAGL | Potent, reversible inhibition | Selective over FAAH |

Serotonin (B10506) Receptor (e.g., 5-HT4 Receptor) Agonism and Binding Affinity

The serotonergic system, which includes various serotonin (5-HT) receptors, is a critical modulator of numerous physiological processes. Serotonergic signaling has been implicated in conditions like alcohol dependence. The benzylpiperidine scaffold is present in molecules that interact with components of the serotonergic system, particularly the serotonin transporter (SERT).

Studies on a series of 4-benzylpiperidine (B145979) carboxamides have shed light on the structure-activity relationships for inhibiting serotonin reuptake. For instance, the presence of a biphenyl (B1667301) ring and a 2-naphthyl substituent on the 4-benzylpiperidine core was found to enhance the inhibition of the serotonin transporter. Docking simulations of these compounds with the human serotonin transporter (hSERT) have identified key interactions within the binding pocket, which spans transmembrane domains TM1, TM3, and TM6.

However, the addition of a benzyl group to the piperidine ring can, in some cases, hinder the crucial cation-π interaction with aspartate or glutamate (B1630785) residues in the SERT binding site, which is observed with known ligands like paroxetine. This could potentially decrease the binding affinity for SERT.

Regarding direct serotonin receptor agonism, particularly at the 5-HT4 receptor, specific data for this compound is not publicly available. The influence of ethanol (B145695) on the G-protein coupling of 5-HT1A receptors has been studied, indicating that alcohols can modulate serotonergic signaling, though the mechanism for ethanol appears distinct from other alcohols.

Other Enzyme and Receptor Interactions (e.g., cAMP-specific phosphodiesterase-4 (PDE4), KRASG12C, Estrogen Receptor α (ERα), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), IKKb)

The versatility of the benzylpiperidine scaffold allows for its interaction with a diverse range of enzymes and receptors.

cAMP-specific phosphodiesterase-4 (PDE4)

PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP). Its inhibition can reduce inflammation and has been investigated as a therapeutic target for conditions like alcoholic liver disease (ALD). Chronic ethanol exposure can lead to an upregulation of PDE4 expression, impairing cAMP signaling. While no direct studies link this compound to PDE4 inhibition, the therapeutic potential of PDE4 inhibitors in alcohol-related pathologies is an active area of research. Selective inhibitors of PDE4 isoforms, such as PDE4B, have been shown to reduce excessive alcohol intake in animal models.

Estrogen Receptor α (ERα)

The estrogen receptor α (ERα) is a key target in the treatment of hormone-dependent cancers. Some molecules with a benzylpiperidine-like structure have been evaluated for their interaction with ERα. For instance, 2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles have been synthesized and tested for their effects on ERα-positive breast cancer cells. These compounds did not show agonistic properties but did antagonize estradiol-induced gene activation at high concentrations. Their antiproliferative effects were selective for ER-positive cells. Another study identified a small molecule, TPBM, that inhibits ERα binding to DNA, acting outside the ligand-binding pocket.

KRASG12C

The KRASG12C mutation is a driver in several cancers. A patent for KRASG12C inhibitors includes a list of chemical compounds, one of which is 1-(2-hydroxyethyl)piperidine-4-carbonitrile, indicating that piperidine-containing molecules are being explored in this therapeutic area. However, a direct interaction of this compound with KRASG12C has not been reported.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and IKKb

There is no publicly available information from the provided search results detailing the interaction of this compound or closely related benzylpiperidine derivatives with VEGFR2 or IKKb.

Investigation of Transporter Interactions (e.g., Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine (B1679862) Transporter (NET))

The benzylpiperidine moiety is a well-established scaffold for compounds targeting monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Structure-activity relationship studies on analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine have shown that these compounds can be highly selective for DAT. The introduction of electron-withdrawing substituents on the N-benzyl ring generally leads to increased activity and selectivity for DAT over SERT. For example, compounds with a fluoro or nitro substituent were found to be potent and highly selective DAT inhibitors.

Further studies on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines confirmed that an electron-withdrawing group at the C(4)-position of the N-benzyl moiety is beneficial for DAT binding affinity. Several analogues have been identified with high affinity for DAT and significant selectivity over both SERT and NET.

In the context of 4-benzylpiperidine carboxamides, the nature of the aromatic ring substituents plays a critical role in determining the selectivity towards DAT versus SERT. Diphenyl groups tended to favor DAT inhibition, while biphenyl groups favored SERT inhibition. Docking studies have provided insights into the binding poses of these compounds within the hydrophobic pockets of DAT and NET.

Interactive Table: Transporter Selectivity of Benzylpiperidine Analogs Please note that the data below represents findings for analogues of this compound and not the compound itself.

| Compound Class | Primary Target | Key Structural Feature for Selectivity |

| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs | DAT | Electron-withdrawing substituent on N-benzyl ring |

| 4-benzylpiperidine carboxamides | DAT or SERT | Diphenyl group for DAT, biphenyl group for SERT |

Based on a comprehensive search of available literature, there is no specific preclinical data for the chemical compound This compound that aligns with the requested article outline. The search did not yield any studies detailing its in vitro anticancer, antimicrobial, antioxidant, or neuroprotective properties.

Research is available for structurally related compounds, such as other piperidine derivatives or benzyl-containing molecules, which have been investigated for a range of biological activities. For instance, various piperidine derivatives have been explored for their potential as anticancer, antimicrobial, and neuroprotective agents. biomedpharmajournal.orgnih.govnih.govclinmedkaz.org Similarly, compounds containing a benzyl group have been studied for their antimicrobial effects. nih.govsemanticscholar.orgsmu.ac.za